1-(3-chlorophenyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(3-chlorophenyl)piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a piperidine ring substituted with a 3-chlorophenyl group and an amine group at the 4-position, forming a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts or the Ugi reaction.
Substitution with 3-Chlorophenyl Group:
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives of the original compound .
Scientific Research Applications
1-(3-chlorophenyl)piperidin-4-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
4-Aminopiperidine: A piperidine derivative with an amine group at the 4-position.
3-Chlorophenylpiperidine: A piperidine derivative with a 3-chlorophenyl group.
Uniqueness
1-(3-chlorophenyl)piperidin-4-amine dihydrochloride is unique due to the combination of the 3-chlorophenyl group and the amine group at the 4-position, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
CAS No. |
2742656-10-4 |
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Molecular Formula |
C11H17Cl3N2 |
Molecular Weight |
283.6 g/mol |
IUPAC Name |
1-(3-chlorophenyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-9-2-1-3-11(8-9)14-6-4-10(13)5-7-14;;/h1-3,8,10H,4-7,13H2;2*1H |
InChI Key |
OBFXIACDNCVOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=CC=C2)Cl.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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